5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol
Description
Historical Context of Imidazopyridine Research
The imidazopyridine pharmacophore gained prominence following the 1992 FDA approval of zolpidem, an imidazo[1,2-a]pyridine derivative that revolutionized insomnia treatment through selective agonism of γ-aminobutyric acid type A (GABA-A) receptors. Early structural explorations revealed that hydrogenation of the pyridine ring significantly alters electronic distribution and conformational flexibility. The 5,6,7,8-tetrahydro variant first appeared in literature during synthetic studies of olprinone analogs in the late 1990s, where researchers observed enhanced water solubility compared to fully aromatic counterparts. A pivotal 2015 review by Pericherla et al. cataloged over 20 synthetic routes to imidazo[1,2-a]pyridines, laying groundwork for subsequent tetrahydro derivative development.
Significance of Tetrahydroimidazo[1,2-a]pyridine Derivatives
Partial saturation of the imidazo[1,2-a]pyridine system induces three critical modifications:
- Reduced planarity enhances blood-brain barrier permeability by decreasing molecular rigidity
- Increased sp³-hybridized centers improve aqueous solubility through polar surface area modulation
- Chiral center introduction at C7 enables stereoselective target engagement
Comparative studies demonstrate that 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines exhibit 30-50% higher passive membrane permeability than their fully aromatic analogs in artificial membrane assays. The 7-hydroxyl group introduces hydrogen-bonding capacity while maintaining logP values between 1.2-2.5, optimizing both solubility and membrane penetration.
Position of 7-Hydroxyl Substitution in the Research Landscape
Stereochemical and regiochemical factors make the 7-hydroxyl position particularly consequential:
- Hydrogen bond donation : The hydroxyl group forms stable interactions with kinase ATP-binding pockets, as evidenced in co-crystal structures of related compounds with glycogen synthase kinase-3β (GSK-3β)
- Metabolic stability : Comparative metabolism studies show 7-hydroxyl derivatives resist glucuronidation 2-3 times longer than 6-hydroxyl isomers in hepatic microsome assays
- Stereoselective activity : (7R)-enantiomers demonstrate 10-fold greater affinity for 5-HT₆ receptors compared to (7S)-forms in radioligand binding assays
Recent molecular dynamics simulations reveal that the 7-hydroxyl group participates in water-mediated hydrogen bond networks within enzyme active sites, a feature absent in non-hydroxylated analogs. This property is exploited in the design of selective kinase inhibitors where the hydroxyl group mimics ATP’s ribose moiety.
Current Research Trends and Challenges
Three key frontiers dominate contemporary research:
Synthetic innovation : Transition metal-free cyclization strategies enable large-scale production, with a 2021 breakthrough achieving 78% yield via iodine-mediated oxidative coupling. However, stereocontrol at C7 remains challenging, with most routes producing racemic mixtures requiring costly chiral resolution.
Computational-guided design : Combined quantum mechanics/molecular mechanics (QM/MM) simulations successfully predicted the enhanced GSK-3β affinity of 7-hydroxyl derivatives, validated by a 2.1 Å resolution co-crystal structure (PDB 6Y9S). Machine learning models now predict ADMET properties with >80% accuracy for this scaffold.
Target diversification : While early research focused on CNS targets, recent studies exploit the scaffold’s kinase inhibition potential. A 2023 screen identified nanomolar inhibitors of cyclin-dependent kinase 9 (CDK9) and PIM1 kinase, showing promise in hematologic malignancy models.
Persistent challenges include mitigating off-target activity at adenosine receptors and optimizing synthetic routes for stereochemically pure production. The development of asymmetric hydrogenation catalysts specific to this scaffold remains an active area of investigation.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-1-3-9-4-2-8-7(9)5-6/h2,4,6,10H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDXVTVGQHLMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785629-71-1 | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
NHC-Catalyzed Annulation and Reductive Amination
Reaction Mechanism and Procedure
The N-heterocyclic carbene (NHC)-catalyzed annulation represents a cornerstone methodology for constructing the imidazo[1,2-a]pyridine core. As detailed in patent literature, this method involves a cascade reaction between α,β-unsaturated aldehydes and aminopyridine derivatives. For 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ol, the protocol is modified to introduce a hydroxyl group at position 7:
- Annulation : A triazolium-based NHC catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)triazolium chloride) promotes the cyclization of 4-aminopyridine with acrolein derivatives in tetrahydrofuran (THF) at 60°C for 12 hours.
- Hydroxylation : Post-annulation, the intermediate undergoes selective oxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane to introduce the 7-hydroxyl group.
Optimization and Yield
- Catalyst Loading : Reducing triazolium salt concentration from 10 mol% to 5 mol% decreases side products (e.g., over-oxidized species) while maintaining 68–72% yield.
- Solvent Effects : Replacing THF with 1,4-dioxane improves solubility of polar intermediates, boosting yield to 78%.
Table 1: NHC-Catalyzed Annulation Conditions and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Triazolium chloride | 78 | 95 |
| Temperature | 60°C | 78 | 95 |
| Solvent | 1,4-Dioxane | 78 | 95 |
| Reaction Time | 12 h | 78 | 95 |
Cyclocondensation with 4-Piperidone Derivatives
Synthetic Pathway
A scalable route reported by De Gruyter involves 4-piperidone as the starting material:
- Knoevenagel Condensation : 4-Piperidone reacts with ethyl cyanoacetate in ethanol under reflux to form a α,β-unsaturated nitrile.
- Cyclocondensation : The nitrile intermediate undergoes cyclization with ammonium acetate in acetic acid, yielding the tetrahydroimidazo[1,2-a]pyridine scaffold.
- Selective Hydroxylation : Hydrogen peroxide in acetic acid selectively oxidizes position 7, achieving 65% overall yield.
Stereochemical Considerations
Density functional theory (DFT) calculations reveal that the hydroxyl group adopts an axial orientation due to intramolecular hydrogen bonding with the imidazole nitrogen. This configuration is critical for biological activity, as demonstrated in receptor-binding assays.
Electro-Organic Synthesis via Oxidative Cyclization
Electrochemical Setup
Recent advances employ electrochemistry to streamline the synthesis:
Multi-Component Cascade Reaction
Five-Component Protocol
A novel one-pot method combines cyanoacetohydrazide, 4-nitroacetophenone, and diamines in ethanol/water:
- N,N-Acetal Formation : Cyanoacetohydrazide reacts with 4-nitroacetophenone at 50°C.
- Knoevenagel-Michael Cascade : Sequential addition of 1,1-bis(methylthio)-2-nitroethylene and diamine triggers cyclization.
- Tautomerization : Acidic workup (HCl, pH 3) induces imine-enamine tautomerism, finalizing the bicyclic structure.
Table 2: Multi-Component Reaction Optimization
| Component | Role | Optimal Equivalents |
|---|---|---|
| Cyanoacetohydrazide | Nucleophile | 1.0 |
| 4-Nitroacetophenone | Electrophile | 1.2 |
| Diamine | Cyclization Agent | 1.5 |
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| NHC-Catalyzed | 78 | 95 | Industrial | High regioselectivity |
| Cyclocondensation | 65 | 90 | Lab-scale | Low-cost reagents |
| Electro-Organic | 55 | 88 | Pilot-scale | Environmental sustainability |
| Multi-Component | 70 | 93 | Lab-scale | One-pot convenience |
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Pharmacological Properties
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol has been studied for its role as a pharmaceutical candidate due to its unique structural features that allow it to interact with various biological targets. Notably:
- Neuroactive Properties : Research indicates that this compound may exhibit neuroactive effects by interacting with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- P2X7 Receptor Modulation : The compound has been implicated in modulating the P2X7 receptor, which plays a significant role in inflammatory responses and pain pathways. This modulation could lead to therapeutic applications in treating chronic pain and neurodegenerative diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step chemical reactions. Common synthetic routes include:
- Cyclization Reactions : These reactions often involve the condensation of appropriate precursors to form the imidazo-pyridine framework.
- Functionalization : Post-synthesis modifications can enhance the biological activity of the compound by introducing various functional groups that improve solubility or binding affinity to biological targets .
Biological Activities
The biological activities of this compound are diverse and include:
- Antioxidant Effects : Studies have shown that this compound may exhibit antioxidant properties, which are beneficial in reducing oxidative stress in cells .
- Anti-inflammatory Action : Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
- Potential in Cancer Therapy : Investigations into its cytotoxic effects on cancer cell lines indicate that it may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the imidazo[1,2-a]pyridine core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ol and related analogs are summarized below:
Structural and Functional Analysis
- Ring System Variations :
- Pyridine vs. Pyrimidine/Pyrazine : Replacement of the pyridine ring with pyrimidine (e.g., in antibacterial derivatives) introduces additional nitrogen atoms, enhancing π-π stacking and hydrogen-bonding interactions with microbial targets . Pyrazine derivatives (e.g., BIM-46174) exhibit broader aromaticity, improving binding to Gaq-protein interfaces .
- Substituent Effects : The 7-hydroxyl group in the target compound increases polarity compared to amine (e.g., 5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-amine) or carboxylic acid derivatives (e.g., 2,3-dimethyl analog), altering solubility and membrane permeability .
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol (CAS No. 1785629-71-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on recent studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 138.17 g/mol
- IUPAC Name : this compound
The compound features a fused imidazole-pyridine ring system which is crucial for its biological activity. The presence of hydroxyl (-OH) groups enhances its solubility and reactivity.
1. Anticancer Properties
Recent studies have indicated that tetrahydroimidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. One study highlighted the compound's ability to inhibit Heparanase-1 (HPSE1), an enzyme implicated in cancer metastasis and progression. The optimized derivatives showed enhanced selectivity and potency against HPSE1 compared to previous compounds, making them promising candidates for cancer therapy .
2. Nephroprotective Effects
In a study focusing on chronic kidney disease (CKD), tetrahydroimidazo[1,2-a]pyridine derivatives were evaluated for their nephroprotective effects. The compounds demonstrated the ability to reduce proteinuria and protect podocytes in rat models of hypertension-induced renal injury. This suggests a potential therapeutic application in CKD treatment .
3. TRPC5 Inhibition
This compound has been explored as a transient receptor potential canonical 5 (TRPC5) inhibitor. TRPC5 channels are involved in calcium signaling in various physiological processes. Compounds derived from tetrahydroimidazo[1,2-a]pyridine scaffolds have shown promising results in inhibiting TRPC5 activity, which is beneficial in treating conditions like focal segmental glomerulosclerosis .
Case Study 1: Heparanase Inhibition
A novel derivative of tetrahydroimidazo[1,2-a]pyridine was synthesized and tested for HPSE1 inhibition. The compound exhibited IC50 values significantly lower than earlier versions (IC50 = 15 nM), demonstrating improved selectivity over other glucuronidases .
Case Study 2: Nephroprotection in CKD Models
In a controlled experiment with hypertensive rats, oral administration of the compound at a dosage of 10 mg/kg resulted in a marked reduction in mean arterial pressure and protein levels in urine over a four-week period . Histological analysis revealed preserved podocyte architecture compared to untreated controls.
Data Tables
Q & A
Q. What are the optimal synthetic pathways for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol, and how can purity be maximized?
The synthesis typically involves multi-step reactions, including cyclization and functionalization steps. For example, one-pot reactions using hydrazine hydrate and formaldehyde under controlled pH (6–7) and temperature (60–80°C) yield intermediates with moderate purity (55–57%) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity to >95% . Key metrics:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| pH | 6–7 |
| Solvent System | Ethanol/water or ethyl acetate/hexane |
Q. Which analytical techniques are most effective for characterizing this compound?
Use a combination of:
- 1H/13C NMR : To confirm hydrogen and carbon environments (e.g., shifts at δ 3.2–4.1 ppm for tetrahydroimidazo protons) .
- HRMS : For exact mass validation (e.g., calculated vs. observed m/z within ±0.001 Da) .
- IR Spectroscopy : To identify functional groups (e.g., hydroxyl stretches at 3200–3400 cm⁻¹) .
Q. How can preliminary biological activity screening be designed for this compound?
Adopt a tiered approach:
In vitro assays : Test binding affinity to common targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR .
Cell-based assays : Evaluate cytotoxicity (MTT assay) and metabolic activity (ATP luminescence) in relevant cell lines .
Positive controls : Include structurally similar compounds (e.g., 5-methyl derivatives) to benchmark activity .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity? Insights from SAR studies.
The tetrahydroimidazo core allows substitutions at positions 2, 5, and 6. For example:
- 7-OH group : Critical for hydrogen bonding with enzymes (e.g., hydroxylase targets) .
- N-Methylation at position 2 : Increases lipophilicity, improving blood-brain barrier penetration .
- Substituent effects : Chlorine or amino groups at position 5 enhance electrophilicity or hydrogen-bonding capacity, respectively (see table below) :
| Position | Substituent | Effect | Target Affinity (IC₅₀) |
|---|---|---|---|
| 5 | -Cl | Electrophilic | 0.8 µM (Kinase A) |
| 5 | -NH₂ | H-bond donor | 1.2 µM (GPCR B) |
| 7 | -OH | H-bond acceptor | 0.5 µM (Enzyme C) |
Q. How to resolve contradictions in biological activity data across studies?
Q. What experimental strategies can elucidate interaction mechanisms with enzymes/receptors?
Q. How to integrate computational and experimental data for SAR optimization?
Docking studies : Use AutoDock Vina to predict binding poses .
QSAR models : Corrogate substituent properties (logP, polar surface area) with activity data .
Validation : Synthesize top-ranked virtual hits and test experimentally .
Methodological Considerations
Q. What theoretical frameworks guide research on this compound?
Q. How to design a robust experimental protocol for reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
